molecular formula C11H18ClNO B6197802 3-amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride CAS No. 2680528-88-3

3-amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride

Cat. No.: B6197802
CAS No.: 2680528-88-3
M. Wt: 215.7
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Description

3-amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl. It is a white crystalline powder that is soluble in water and ethanol. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride typically involves the reduction of 4-methylphenylpropanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst. The resulting alcohol is then reacted with ammonia or an amine to introduce the amino group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

3-amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent or in the development of new drugs.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-amino-2-methyl-2-propanol: A similar compound with a different substitution pattern.

    3-(2-bromo-phenyl)-propan-1-ol: Another compound with a similar structure but different functional groups.

Uniqueness

3-amino-2-methyl-2-(4-methylphenyl)propan-1-ol hydrochloride is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications.

Properties

CAS No.

2680528-88-3

Molecular Formula

C11H18ClNO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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